N-methyl-N-[2-(methylamino)ethyl]acetamide
Description
Significance within Contemporary Organic and Medicinal Chemistry Research
The acetamide (B32628) functional group is a cornerstone in medicinal chemistry, found in a vast array of therapeutic agents. archivepp.comnih.gov Its importance lies in its ability to act as a versatile scaffold, often contributing to a molecule's desired pharmacokinetic properties. archivepp.com Researchers frequently utilize acetamide derivatives to explore structure-activity relationships, modifying peripheral groups to fine-tune biological activity. nih.gov The amide bond's stability and capacity to form hydrogen bonds are crucial for molecular recognition and interaction with biological targets. nih.gov
Similarly, the N-methylated amine and ethylenediamine (B42938) components of N-methyl-N-[2-(methylamino)ethyl]acetamide are prevalent in pharmacologically active compounds. The ethylenediamine moiety, a bifunctional scaffold, is a key component in numerous drugs, including some antihistamines. wikipedia.org The methylation of amines is a common strategy in drug design to modulate properties such as potency, selectivity, and metabolic stability.
The combination of these features in this compound suggests its potential as an intermediate in the synthesis of novel compounds targeting the central nervous system. smolecule.com Its structure presents opportunities for further chemical modification, such as nucleophilic substitution at the methylamino group or acylation reactions involving the acetamide functionality. smolecule.com
Historical Development and Precedent of Related Acetamide and Amine Scaffolds
The history of acetamide-containing compounds in medicine is rich and varied. Early research into acetamide derivatives led to the development of numerous drugs with a wide range of applications, including anti-inflammatory, antimicrobial, and anticonvulsant agents. nih.govresearchgate.net The continual exploration of acetamide-based scaffolds demonstrates their enduring relevance in the quest for new therapeutic agents. nih.govnih.gov The development of drug conjugates, where an active molecule is linked to an acetamide scaffold, is an active area of research aimed at enhancing efficacy and safety. nih.gov
The ethylenediamine scaffold also has a significant history in medicinal chemistry. Its incorporation into various molecular frameworks has led to the discovery of compounds with diverse biological activities. For instance, ethylenediamine-based structures have been investigated for their potential as anticancer agents and inhibitors of enzymes like farnesyltransferase. The versatility of the ethylenediamine core allows for the synthesis of a wide range of derivatives with tailored properties.
Foundational Studies on the N-[2-(methylamino)ethyl]acetamide Moiety
While specific foundational studies focusing exclusively on the this compound moiety are not prominent in the available literature, the chemical principles governing its constituent parts are well-established. The synthesis of N-alkyl amides, for example, has been extensively studied, with various methods developed for their efficient preparation.
The chemical behavior of this compound can be inferred from the known reactivity of its functional groups. The secondary amine is susceptible to reactions such as N-alkylation and acylation, allowing for the introduction of diverse substituents. The tertiary amide is generally stable but can undergo hydrolysis under certain conditions.
The hydrochloride salt of this compound is a common form for this compound, enhancing its stability and solubility for potential use in research and synthesis. smolecule.com Preliminary assessments suggest that molecules with similar structures may interact with neurotransmitter receptors and transport proteins, indicating a potential area for future investigation. smolecule.com
Physicochemical Properties of this compound Hydrochloride
| Property | Value | Source |
| Molecular Formula | C6H15ClN2O | smolecule.com |
| Molecular Weight | 166.65 g/mol | smolecule.comsigmaaldrich.com |
| Appearance | White to off-white solid | smolecule.com |
| Purity | ≥95% | sigmaaldrich.com |
| Storage Temperature | 0-8 °C | sigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
N-methyl-N-[2-(methylamino)ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-6(9)8(3)5-4-7-2/h7H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIIYBVAGTLBMCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)CCNC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27725-41-3 | |
| Record name | N-methyl-N-[2-(methylamino)ethyl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Advanced Chemical Transformations
Established Synthetic Routes for N-methyl-N-[2-(methylamino)ethyl]acetamide
The synthesis of this compound can be achieved through several established routes, primarily revolving around the strategic formation of its core amide bond and the construction of the substituted ethylamine (B1201723) backbone.
Amide Bond Formation Strategies involving the N-methyl-N-[2-(methylamino)ethyl]amine precursor
A direct and common approach to synthesizing the target compound involves the acylation of the symmetrical diamine precursor, N,N'-dimethylethylenediamine. This method focuses on forming the amide linkage in a single, efficient step. The primary challenge lies in achieving selective mono-acylation, as the diamine possesses two secondary amine groups of similar reactivity. However, with controlled stoichiometry, one amine can be acylated to yield the desired product.
Key strategies for this transformation include:
Reaction with Acyl Halides: The use of acetyl chloride is a highly effective method. The reaction is typically rapid and exothermic, often performed in the presence of a non-nucleophilic base (like triethylamine (B128534) or pyridine) to neutralize the hydrochloric acid byproduct. The base prevents the protonation of the starting amine, which would render it non-nucleophilic.
Reaction with Acid Anhydrides: Acetic anhydride (B1165640) serves as another potent acetylating agent. This reaction is generally less vigorous than with acetyl chloride and produces acetic acid as a byproduct, which must also be neutralized by a base to drive the reaction to completion.
Coupling with Carboxylic Acids: Modern amide bond formation often utilizes coupling agents to react an amine with a carboxylic acid (acetic acid in this case) under mild conditions. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid, facilitating nucleophilic attack by the amine. masterorganicchemistry.com This approach avoids the generation of harsh acidic byproducts. youtube.com
| Method | Acetylating Agent | Typical Conditions | Byproduct |
|---|---|---|---|
| Acyl Halide Acylation | Acetyl Chloride | Inert solvent (e.g., CH₂Cl₂), base (e.g., Triethylamine), 0°C to RT | Triethylammonium chloride |
| Acid Anhydride Acylation | Acetic Anhydride | Inert solvent, base (e.g., Pyridine), RT to mild heating | Pyridinium acetate |
| Carbodiimide Coupling | Acetic Acid + DCC/EDC | Inert solvent (e.g., DMF, CH₂Cl₂), RT | Dicyclohexylurea (DCU) / EDC-urea byproduct |
Sequential Amine Alkylation Approaches for the Ethylamine Chain
Constructing the molecule through a step-by-step alkylation process offers greater control but requires a more complex, multi-step synthesis. A significant challenge in amine alkylation is the tendency for over-alkylation, as the product amine is often more nucleophilic than the starting material. masterorganicchemistry.com Therefore, these routes often employ protecting groups or specialized reagents to ensure selectivity.
A plausible sequential pathway could begin with N-methylethylenediamine and proceed as follows:
Selective Acylation: The primary amine of N-methylethylenediamine is generally more reactive and less sterically hindered than the secondary amine. Under controlled conditions, it can be selectively acetylated using acetic anhydride to form the intermediate, N-[2-(methylamino)ethyl]acetamide.
N-Methylation: The remaining secondary amine of the intermediate is then methylated. Reductive amination is a highly effective method for this step, involving the reaction of the amine with formaldehyde (B43269) in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. This method is generally preferred over direct alkylation with methyl halides to minimize the risk of forming a quaternary ammonium (B1175870) salt. masterorganicchemistry.com
This sequential approach allows for the methodical construction of the molecule, with purification of the intermediate at each stage to ensure the final product's purity.
Role of N-[2-(Methylamino)ethyl]acetamide Hydrochloride as a Synthetic Intermediate
The compound N-[2-(Methylamino)ethyl]acetamide is a key intermediate in the sequential synthesis pathway described above. It is often isolated and handled as its hydrochloride salt to improve stability, crystallinity, and ease of handling, as the free base can be hygroscopic and susceptible to oxidation. smolecule.com
Novel Synthetic Approaches and Method Development
Beyond established routes, the development of novel synthetic methods focuses on creating structural analogs with specific properties and improving the environmental footprint of the synthesis.
Stereoselective Synthesis Methodologies for Chiral Analogs
While this compound is an achiral molecule, methodologies for synthesizing chiral analogs are of significant interest in medicinal chemistry. Chirality can be introduced by adding substituents to the ethylenediamine (B42938) backbone. The synthesis of such analogs requires advanced stereoselective techniques to control the three-dimensional arrangement of atoms.
Key approaches include:
Use of a Chiral Pool: The synthesis can begin with a readily available, enantiomerically pure starting material, such as a chiral amino acid or a derivative of (R)- or (S)-1,2-propanediamine. The inherent chirality of the starting material is carried through the synthetic sequence to the final product.
Asymmetric Catalysis: A powerful method involves the use of a chiral catalyst to transform a prochiral substrate into a chiral product with high enantiomeric excess. For instance, the asymmetric hydrogenation of an imine precursor using a chiral ruthenium or rhodium catalyst (e.g., those containing BINAP or SEGPHOS ligands) can establish the desired stereocenter on the diamine backbone. researchgate.net This intermediate can then be carried forward through acylation and alkylation steps to yield the final chiral analog.
These methods are crucial for preparing specific stereoisomers, as different enantiomers of a molecule can have vastly different biological activities.
Application of Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Applying these principles to the synthesis of this compound can significantly improve its environmental sustainability. msu.edu
| Green Chemistry Principle | Application to Synthesis | Example |
|---|---|---|
| Atom Economy acs.org | Maximize the incorporation of all reactant atoms into the final product. | Using a catalytic amount of acid for the direct amidation of acetic acid with the diamine precursor (byproduct is H₂O) has a higher atom economy than using acetyl chloride (byproduct is HCl, which requires neutralization, adding waste). |
| Catalysis acs.org | Use catalytic reagents in preference to stoichiometric ones. | Employing catalytic hydrogenation for reductive amination steps instead of using stoichiometric reducing agents like NaBH₄. |
| Safer Solvents and Auxiliaries | Minimize or eliminate the use of hazardous solvents. | Replacing chlorinated solvents like dichloromethane (B109758) with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME). |
| Design for Energy Efficiency | Conduct reactions at ambient temperature and pressure whenever possible. | Utilizing microwave-assisted synthesis to drastically reduce reaction times and energy consumption compared to conventional heating. chemicalbook.com |
| Reduce Derivatives | Avoid unnecessary derivatization and the use of protecting groups. | Developing a highly selective mono-acylation reaction that avoids the need to protect one of the amine groups in N,N'-dimethylethylenediamine. |
By integrating these principles, the synthesis of this compound can be made more efficient, less wasteful, and safer for both chemists and the environment.
Chemical Reactivity and Selective Derivatization of this compound
The chemical behavior of this compound is dictated by the interplay of its three key functional groups: a secondary amine, a tertiary amine, and a tertiary acetamide (B32628). The distinct electronic and steric environments of these groups allow for selective chemical transformations. While specific literature on this exact molecule is limited, its reactivity can be reliably predicted based on the well-established chemistry of these functional moieties. The secondary amine generally serves as the most reactive nucleophilic site, followed by the tertiary amine, while the acetamide group offers pathways for reduction or hydrolysis under more forcing conditions.
The presence of two amine functionalities, a secondary and a tertiary amine, makes this compound a potent nucleophile. However, the secondary amine is significantly more reactive in nucleophilic substitution reactions due to its lower steric hindrance and the presence of a proton that can be lost. libretexts.org Direct alkylation of amines can sometimes lead to over-alkylation, but selective mono-alkylation can often be achieved. researchgate.netnih.govresearchgate.net
Alkylation: The secondary amine can be readily alkylated using various alkylating agents. For instance, reaction with alkyl halides (e.g., methyl iodide) or other electrophiles will preferentially occur at the secondary nitrogen. This selectivity allows for the synthesis of derivatives where the two nitrogen atoms of the ethylenediamine backbone possess three different substituents. Should exhaustive alkylation be desired, both the secondary and tertiary amines can be converted into a quaternary ammonium salt. libretexts.org
Reductive Amination: A more controlled method for N-alkylation involves reductive amination. organic-chemistry.org This two-step, one-pot process would involve the reaction of the secondary amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). masterorganicchemistry.com This method is highly efficient for creating secondary and tertiary amines and avoids the issue of overalkylation common with alkyl halides. masterorganicchemistry.comnih.gov
Acylation: The secondary amine can also undergo acylation with acyl chlorides or anhydrides to form a new amide bond. This reaction is typically rapid and selective for the secondary amine over the sterically hindered and less nucleophilic tertiary amine.
Table 1: Predicted Nucleophilic Substitution Reactions at the Amine Centers
| Reaction Type | Reagent/Catalyst | Target Site | Predicted Product |
|---|---|---|---|
| N-Alkylation | Alkyl Halide (e.g., R-X) | Secondary Amine | N-methyl-N-[2-(N'-alkyl-N'-methylamino)ethyl]acetamide |
| Reductive Amination | Aldehyde/Ketone, NaBH₃CN | Secondary Amine | N-methyl-N-[2-(N'-alkyl-N'-methylamino)ethyl]acetamide |
The tertiary acetamide group in this compound is generally unreactive towards further acylation at the nitrogen atom due to the lack of an N-H proton and significant steric hindrance. Its reactivity is primarily centered on the electrophilic carbonyl carbon and the acidic α-protons of the acetyl methyl group.
Hydrolysis: The most common reaction of the acetamide moiety is hydrolysis, which cleaves the amide bond to yield a carboxylic acid and an amine. This reaction can be catalyzed by either acid or base, though it typically requires harsh conditions such as elevated temperatures. publish.csiro.auresearchgate.net
Acid-catalyzed hydrolysis: Protonation of the carbonyl oxygen activates the carbonyl carbon towards nucleophilic attack by water, leading to the formation of acetic acid and N-methyl-N'-(methyl)ethane-1,2-diamine.
Base-catalyzed hydrolysis: Nucleophilic attack by a hydroxide ion on the carbonyl carbon forms a tetrahedral intermediate, which then collapses to expel the amine anion, yielding an acetate salt and the corresponding diamine. researchgate.net Studies on related N,N-disubstituted amides indicate that the rate of alkaline hydrolysis can increase when moving from primary to tertiary amides in non-aqueous conditions. researchgate.net
Condensation Reactions: While less common than for esters or ketones, the α-protons on the methyl group of the acetamide are weakly acidic and can be removed by a very strong base (e.g., Lithium diisopropylamide, LDA) to form an enolate. This enolate can, in principle, act as a nucleophile in condensation reactions with electrophiles like aldehydes or ketones, forming a β-hydroxy amide. However, such reactions are often low-yielding and require carefully controlled, anhydrous conditions due to the high basicity required.
Table 2: Predicted Reactions of the Acetamide Moiety
| Reaction Type | Reagent/Catalyst | Target Site | Predicted Product |
|---|---|---|---|
| Acid-Catalyzed Hydrolysis | H₃O⁺, Heat | Acetamide C=O | Acetic Acid + N,N'-dimethylethane-1,2-diamine |
| Base-Catalyzed Hydrolysis | NaOH, H₂O, Heat | Acetamide C=O | Sodium Acetate + N,N'-dimethylethane-1,2-diamine |
The different functional groups within the molecule exhibit distinct behaviors under oxidative and reductive conditions.
Oxidation: The nitrogen atoms are susceptible to oxidation. The specific product depends on the nature of the amine (secondary vs. tertiary) and the oxidizing agent used.
Tertiary Amine Oxidation: The tertiary amine can be oxidized by reagents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) to form an N-oxide. nih.govdtic.mil This transformation converts the pyramidal nitrogen into a tetrahedral, charged species, significantly altering the molecule's physical and chemical properties.
Secondary Amine Oxidation: Secondary amines can be oxidized to a range of products, including hydroxylamines or nitrones, depending on the reaction conditions. acs.org More vigorous oxidation can lead to cleavage of the C-N bond. thieme-connect.com
Reduction: The acetamide group is the primary site for reduction. Amides are less reactive than esters or ketones and require powerful reducing agents.
Amide Reduction: Strong hydride reagents, most notably lithium aluminum hydride (LiAlH₄), can reduce the tertiary acetamide. This reaction effectively replaces the carbonyl oxygen with two hydrogen atoms, converting the acetamide group into a tertiary amine. The product of this reduction would be N,N,N'-trimethylethane-1,2-diamine.
Table 3: Predicted Oxidation and Reduction Reactions
| Reaction Type | Reagent/Catalyst | Target Site | Predicted Product |
|---|---|---|---|
| N-Oxidation | H₂O₂ or m-CPBA | Tertiary Amine | This compound N-oxide |
Due to the presence of electron-rich nitrogen atoms, the molecule as a whole is nucleophilic and reacts readily with electrophiles. True electrophilic transformations, where the molecule itself acts as an electrophile, are not characteristic of its primary functional groups.
Reactions with Electrophiles: As detailed in section 2.3.1, the molecule's primary mode of reactivity is as a nucleophile in reactions with various electrophiles. The reaction site is almost always one of the amine nitrogens, with a strong kinetic preference for the less sterically hindered secondary amine.
Carbonyl-Based Transformations: The reactivity of the acetamide carbonyl group is central to this category.
Nucleophilic Acyl Substitution (via Hydrolysis): As discussed in section 2.3.2, hydrolysis represents a nucleophilic acyl substitution where the acetyl group is attacked by water or hydroxide, and the diamine fragment acts as the leaving group. Amides are the least reactive of the carboxylic acid derivatives in these substitutions.
Reduction: The reduction of the carbonyl with LiAlH₄ (section 2.3.3) is another key carbonyl-based transformation.
Enolate Chemistry: The potential for the α-protons to engage in carbonyl condensation reactions (section 2.3.2) represents another, though less favorable, pathway for carbonyl-based transformations.
Molecular Recognition and Biochemical Interaction Studies in Vitro and Non Clinical
Investigations of Enzyme-Substrate and Enzyme-Inhibitor Interactions
Limited direct research has been published on the kinetic characterization of enzymatic modulation by the standalone compound N-methyl-N-[2-(methylamino)ethyl]acetamide. However, the N-[2-(methylamino)ethyl]acetamide moiety, when incorporated as a side chain into larger molecular scaffolds, has been a key component in the development of potent enzyme inhibitors.
One notable example is the compound MOL2008, a 3-chlorokenpaullone bearing an N-[2-(methylamino)ethyl]acetamide side chain. This compound has been identified as a highly potent inhibitor of Leishmania infantum Trypanothione Synthetase (LiTryS), with an IC50 value of 0.15 µM. nih.gov Kinetic analyses of MOL2008's interaction with LiTryS revealed a parallel pattern in double reciprocal plots for both ATP and glutathione (GSH), which are substrates of the enzyme. nih.gov This pattern is characterized by a decrease in both the Michaelis constant (KM) and the maximum velocity (Vmax) as the concentration of the inhibitor increases. nih.gov
The table below summarizes the inhibitory activity of MOL2008 and a related compound, FS-554, which also contains the N-[2-(methylamino)ethyl]acetamide side chain, against LiTryS.
| Compound Name | Parent Scaffold | Side Chain | Target Enzyme | IC50 (µM) |
| MOL2008 | 3-chlorokenpaullone | N-[2-(methylamino)ethyl]acetamide | Leishmania infantum Trypanothione Synthetase (LiTryS) | 0.15 |
| FS-554 | 9-trifluoromethylpaullone | N-[2-(methylamino)ethyl]acetamide | Leishmania infantum Trypanothione Synthetase (LiTryS) | 0.35 |
This data is based on studies of paullone derivatives containing the N-[2-(methylamino)ethyl]acetamide side chain. nih.govresearchgate.net
Specific binding affinity studies for the isolated compound this compound with biological macromolecules such as proteins or receptors are not extensively documented in publicly available scientific literature. Research has primarily focused on its role as a pharmacophore within larger, more complex molecules.
There is currently no available scientific literature that specifically details allosteric modulation or orthosteric binding site analyses for the compound this compound as a standalone molecule.
Modulation of In Vitro Biological Pathways
While there is no evidence to suggest that this compound impacts the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, its structural motif has been shown to be a critical component in the inhibition of the Trypanothione Synthetase (TryS) pathway in trypanosomatid parasites. nih.govnih.gov Trypanothione is a key molecule in the redox metabolism of these organisms, and its synthesis is essential for their survival. nih.govmdpi.com
The addition of an N-[2-(methylamino)ethyl]acetamide side chain to paullone scaffolds has been shown to significantly increase their inhibitory activity against Leishmania infantum TryS (LiTryS). nih.gov For example, the compound MOL2008, which features this side chain, is one of the most potent inhibitors of LiTryS reported to date. nih.gov The inhibition of TryS disrupts the parasite's ability to manage oxidative stress, making it a promising target for anti-parasitic drug development. mdpi.com
The table below presents data on the potency of paullone derivatives containing the N-[2-(methylamino)ethyl]acetamide moiety against LiTryS.
| Compound | Description | IC50 against LiTryS (µM) |
| FS-554 | 9-trifluoromethylpaullone with N-[2-(methylamino)ethyl]acetamide side chain | 0.35 |
| MOL2008 | 3-chlorokenpaullone with N-[2-(methylamino)ethyl]acetamide side chain | 0.15 |
Data from studies on paullone derivatives. nih.govresearchgate.net
Currently, there is no scientific literature available that describes the effects of this compound on non-cellular signaling cascades.
Ligand-Target Interplay in Biomimetic Systems
The study of molecular recognition and biochemical interactions of small molecules within biomimetic systems provides crucial insights into their potential biological activity. While specific experimental data on the ligand-target interplay of this compound in such systems are not extensively documented in publicly available literature, the principles of these interactions can be understood by examining related N-acetamide derivatives. Biomimetic systems, such as synthetic receptors and artificial membranes, are designed to mimic biological environments and allow for the detailed investigation of non-covalent interactions that govern molecular recognition. beilstein-journals.org
The primary forces driving the interaction between a ligand like an N-acetamide derivative and a biological target mimic are a combination of hydrogen bonding, electrostatic interactions, hydrophobic effects, and van der Waals forces. The amide moiety itself is a key functional group in this context, capable of acting as both a hydrogen bond donor (from the N-H group, if present) and a hydrogen bond acceptor (at the carbonyl oxygen). The presence of methyl and ethyl groups on the nitrogen atoms influences the molecule's steric profile and hydrophobicity, which in turn affects its ability to fit into binding pockets and interact with nonpolar regions of a receptor.
In the absence of direct binding studies for this compound, research on structurally related N,N-disubstituted acetamides can offer valuable insights. For instance, a study on a series of novel N,N-disubstituted pyrazolopyrimidine acetamide (B32628) derivatives targeting the 18kDa translocator protein (TSPO) provides concrete data on their binding affinities. mdpi.com These studies are often conducted in vitro using competitive binding assays with a radiolabeled ligand to determine the inhibition constant (Ki) of the test compounds. The Ki value is a measure of the ligand's binding affinity for the receptor; a lower Ki value indicates a stronger interaction.
Detailed findings from in vitro affinity studies of these acetamide derivatives for the TSPO receptor highlight the impact of subtle structural modifications on binding affinity. The introduction of different substituents on the amide nitrogen can significantly alter the compound's affinity for the target. For example, the presence of alkyl, aryl, or other functional groups can either enhance or diminish binding by affecting the electronic and steric complementarity between the ligand and the receptor's binding site.
The following interactive table presents the in vitro binding affinity (Ki) of several N,N-disubstituted pyrazolopyrimidine acetamide analogs for the translocator protein (TSPO), demonstrating the range of affinities that can be achieved with modifications to the acetamide scaffold. mdpi.com
| Compound | N-Substituents | Ki (nM) |
| GMA 7 | N-Methyl, N-ethyl | 17.10 |
| GMA 9 | N-Ethyl, N-isopropyl | 13.27 |
| GMA 10 | N,N-Dipropyl | 0.18 |
| GMA 11 | N-Ethyl, N-methoxyethyl | 0.19 |
| GMA 12 | N,N-Di(2-methoxyethyl) | 25.37 |
| GMA 13 | N,N-Dipropargyl | 0.90 |
| GMA 15 | N-Ethyl, N-phenyl | 0.06 |
| DPA-714 (Reference) | - | 3.66 |
| PK11195 (Reference) | - | 1.34 |
This data illustrates that N,N-disubstituted acetamides can exhibit high affinity for biological targets, with some analogs showing picomolar to nanomolar binding constants. mdpi.com The variation in Ki values among these compounds underscores the sensitivity of ligand-target interactions to the chemical nature of the substituents on the acetamide nitrogen. For instance, the compound with N-ethyl and N-phenyl substituents (GMA 15) demonstrated a significantly higher affinity (Ki = 0.06 nM) compared to the reference compounds and other analogs with different alkyl groups. mdpi.com This suggests that the combination of a small alkyl group and an aromatic ring can be particularly favorable for binding to the TSPO receptor, likely due to a combination of hydrophobic and potential π-π stacking interactions within the binding pocket.
While this data is for a different class of acetamides, it provides a valuable framework for postulating how this compound might interact with biological targets. The presence of two methyl groups and an ethylamine (B1201723) chain suggests a capacity for both hydrophobic and hydrogen bonding interactions. The tertiary amide nitrogen and the secondary amine in the ethylamino chain can act as hydrogen bond acceptors and donors, respectively, potentially forming specific contacts within a receptor binding site. Molecular modeling and further in vitro studies would be necessary to elucidate the specific targets and binding modes of this compound.
Computational and Theoretical Studies
Molecular Docking and Dynamics Simulations of N-methyl-N-[2-(methylamino)ethyl]acetamide
Molecular docking and dynamics simulations are powerful computational tools used to predict the interaction of a ligand with a protein's binding site and to study the dynamic behavior of molecular systems over time.
Computational Prediction of Protein-Ligand Binding Modes
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule to form a stable complex. nih.gov In the context of drug discovery, this typically involves docking a small molecule ligand, such as this compound, into the binding site of a target protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site and scoring them based on their predicted binding affinity. nih.govresearchgate.net
For a molecule like this compound, the acetamide (B32628) group can act as both a hydrogen bond donor (via the N-H group of the methylaminoethyl moiety) and acceptor (via the carbonyl oxygen). The tertiary amine and the secondary amine in the ethylamino side chain can also participate in hydrogen bonding or ionic interactions. These features are critical in determining its binding mode.
Table 1: Predicted Intermolecular Interactions for a Hypothetical Protein-Ligand Complex
| Interaction Type | Ligand Functional Group | Potential Protein Residue Interaction |
| Hydrogen Bond Acceptor | Acetamide Carbonyl Oxygen | Backbone N-H of Hinge Region Residue (e.g., Alanine, Cysteine) |
| Hydrogen Bond Donor | Methylamino N-H | Side Chain of Aspartate, Glutamate, or Serine |
| Hydrophobic Interactions | Methyl Groups, Ethyl Linker | Alanine, Valine, Leucine, Isoleucine |
Conformational Analysis and Energetic Landscapes in Solvent Environments
Molecular dynamics (MD) simulations provide insights into the conformational changes and flexibility of molecules in different environments. For this compound, the rotation around the amide C-N bond is a key conformational feature. Amide bonds have partial double-bond character, which restricts free rotation. masterorganicchemistry.com However, different conformers can exist, and the energy barrier between them can be explored using MD simulations.
Studies on similar molecules like N-methylacetamide (NMA) have shown that the solvent environment significantly influences conformational preferences and dynamics. nih.gov In aqueous solution, the polar solvent molecules can form hydrogen bonds with the amide group, stabilizing certain conformations. The energetic landscape of this compound in a solvent like water would reveal the most stable conformations and the energy barriers for transitioning between them. The presence of the flexible ethylamino side chain introduces additional rotational freedom, leading to a more complex energetic landscape compared to simpler amides.
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules from first principles.
Elucidation of Electronic Structure and Reactivity Descriptors
DFT calculations can provide detailed information about the electronic properties of this compound. Key reactivity descriptors that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the electrostatic potential map.
The HOMO-LUMO gap is an indicator of the chemical reactivity of a molecule. A smaller gap suggests that the molecule is more polarizable and more reactive. The electrostatic potential map visually represents the charge distribution and can be used to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the carbonyl oxygen would be an electron-rich region, while the hydrogen on the secondary amine would be electron-poor.
Table 2: Predicted Electronic Properties of this compound from DFT Calculations (Hypothetical Values)
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons |
| LUMO Energy | 1.2 eV | Relates to the ability to accept electrons |
| HOMO-LUMO Gap | 7.7 eV | Indicator of chemical reactivity and stability |
| Dipole Moment | ~3.5 D | Indicates the overall polarity of the molecule |
Prediction of Reaction Mechanisms and Transition State Energies
DFT can be used to model chemical reactions and determine their mechanisms by calculating the energies of reactants, products, and transition states. For instance, the hydrolysis of the amide bond in this compound could be studied. DFT calculations can help to determine whether the reaction proceeds through a stepwise or concerted mechanism and can predict the activation energy, which is related to the reaction rate. nih.gov
Studies on the chlorination of N-methylacetamide have utilized high-level quantum chemical methods to elucidate the reaction pathway, finding that the reaction proceeds through an iminol intermediate. nih.govresearchgate.net Similar approaches could be applied to predict the reactivity of this compound with various reagents.
Analytical Methodologies for Characterization and Quantification
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are fundamental for assessing the purity of N-methyl-N-[2-(methylamino)ethyl]acetamide by separating it from starting materials, by-products, and degradants. The choice of technique depends on the compound's physicochemical properties, such as polarity, volatility, and thermal stability.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of this compound due to the compound's polarity and non-volatile nature. Developing a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector.
A typical approach would utilize reversed-phase (RP) chromatography, which is well-suited for polar analytes. A C18 (octadecylsilyl) column is a common choice for the stationary phase, providing a nonpolar surface for interaction.
The mobile phase composition is critical for achieving adequate retention and sharp, symmetrical peaks. Given the basic nature of the secondary amine, peak tailing can be an issue on standard silica-based columns due to interactions with residual silanol (B1196071) groups. To mitigate this, a buffer (e.g., phosphate (B84403) or acetate) is often used to control the pH of the aqueous portion of the mobile phase, typically keeping it in the acidic to neutral range (pH 3-7) to ensure the amine is protonated and well-behaved chromatographically. An organic modifier, such as acetonitrile (B52724) or methanol, is used to control the elution strength. Gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the efficient elution of all components in a mixture.
For detection, a UV detector would have limited utility as the molecule lacks a significant chromophore. Therefore, more universal detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) would be more appropriate. However, the most powerful approach is coupling the HPLC system to a mass spectrometer (LC-MS).
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Suggested Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 10 mM Ammonium (B1175870) Acetate in Water, pH 6.8 |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | Mass Spectrometer (MS) or CAD |
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile Derivatives
Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible. The compound's high polarity, due to the amine and amide groups, results in low volatility and a high boiling point. Furthermore, the presence of the secondary amine's active hydrogen can lead to strong interactions with the stationary phase, resulting in poor peak shape and potential thermal degradation in the hot injector port. jfda-online.comresearchgate.net
To overcome these limitations, chemical derivatization is a mandatory step to render the analyte suitable for GC-MS analysis. jfda-online.com The primary goal of derivatization is to replace the active hydrogen on the secondary amine with a nonpolar, thermally stable group, thereby increasing volatility and improving chromatographic performance. researchgate.net
Common derivatization strategies for amines include:
Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective in converting the N-H group into a trimethylsilyl (B98337) (TMS) derivative. The resulting TMS-amine is significantly more volatile and less polar. jfda-online.com
Acylation: Anhydrides like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) can be used to form stable, volatile fluoroacyl derivatives. These derivatives are also highly responsive to electron capture detection (ECD) if that detector is used.
Once derivatized, the compound can be readily analyzed by GC-MS, allowing for separation and identification based on its mass spectrum.
Ultra-Performance Liquid Chromatography (UPLC) Applications
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering substantial improvements in resolution, speed, and sensitivity. sielc.comsielc.com This technology utilizes columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling much higher backpressures.
The principles of method development for UPLC are analogous to those for HPLC. A reversed-phase C18 column would still be the preferred stationary phase, and the mobile phase considerations (e.g., buffered aqueous solution with an organic modifier) remain the same. sielc.comsielc.com The primary advantage of applying UPLC to the analysis of this compound is the significant reduction in analysis time (often by a factor of 5-10) and solvent consumption, while simultaneously achieving sharper peaks and better separation efficiency. This makes UPLC an ideal technique for high-throughput screening and purity assessments.
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the unambiguous identification and structural confirmation of this compound. These techniques provide detailed information about the molecule's connectivity, molecular weight, and elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound. Through ¹H (proton) and ¹³C (carbon-13) NMR experiments, the chemical environment of each atom in the molecule can be mapped.
¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons, their connectivity, and their chemical environment. For this compound, one would expect to see distinct signals for the five unique proton environments. The acetamide (B32628) N-methyl and the amine N-methyl would appear as singlets. The two methylene (B1212753) groups (-CH₂-) would appear as triplets due to coupling with each other. The acetyl methyl group would also be a singlet.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, six distinct signals are expected: one for the carbonyl carbon of the amide, one for the acetyl methyl carbon, and four others corresponding to the remaining methyl and methylene carbons in the molecule.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on standard chemical shift principles. Actual experimental values may vary based on solvent and other conditions.)
| Atom Position / Group | Predicted ¹H Shift (ppm), Multiplicity | Predicted ¹³C Shift (ppm) |
|---|---|---|
| CH₃ -C=O | ~2.1, singlet | ~21 |
| CH₃-C=O | - | ~170 |
| CH₃ -N(amide) | ~3.0, singlet | ~36 |
| N-CH₂ -CH₂ | ~3.5, triplet | ~49 |
| CH₂-CH₂ -N | ~2.8, triplet | ~47 |
| CH₃ -NH | ~2.4, singlet | ~34 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis (LC-MS, ES-MS)
Mass Spectrometry (MS) is a critical technique for determining the molecular weight of this compound and for confirming its structure through fragmentation analysis. Due to the compound's polarity, it is ideally suited for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) using a soft ionization technique like Electrospray Ionization (ESI). researchgate.net
In positive ion ESI mode (ESI+), the molecule would readily accept a proton, primarily at one of the nitrogen atoms, to form the protonated molecular ion [M+H]⁺. Given the molecular formula C₆H₁₄N₂O, the exact mass of the neutral molecule is 130.1106 g/mol . Therefore, the high-resolution mass spectrometer would detect the [M+H]⁺ ion at an m/z (mass-to-charge ratio) of approximately 131.1184.
Tandem mass spectrometry (MS/MS) experiments involve isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern provides a structural fingerprint of the molecule. Key fragmentations would be expected from the cleavage of the most labile bonds, such as the C-N bonds and the amide bond.
Table 3: Predicted ESI-MS Fragmentation for this compound
| m/z (Predicted) | Ion Formula | Description of Loss from [M+H]⁺ |
|---|---|---|
| 131.1184 | [C₆H₁₅N₂O]⁺ | Molecular Ion [M+H]⁺ |
| 87.0811 | [C₄H₁₁N₂]⁺ | Loss of acetyl group (CH₂=C=O) |
| 71.0757 | [C₄H₉N]⁺ | Cleavage of C-C bond in ethyl bridge |
| 58.0655 | [C₃H₈N]⁺ | Alpha-cleavage next to amide nitrogen |
This fragmentation data, combined with the accurate mass of the molecular ion, provides definitive evidence for the structure of this compound. researchgate.netnih.govnih.gov
Development of Advanced Detection and Quantification Methods in Complex Biological Matrices (e.g., cell lysates, enzyme assays)
The quantification of this compound in complex biological matrices such as cell lysates and enzyme assays presents unique analytical challenges. The inherent complexity and variability of these matrices, which contain a multitude of potentially interfering substances like proteins, lipids, and salts, necessitate the development of highly selective and sensitive analytical methodologies. While specific, validated methods for this compound are not extensively documented in peer-reviewed literature, the principles of bioanalysis for structurally related small molecules can be applied to devise a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
The development of such a method would involve a systematic approach, beginning with the optimization of sample preparation to effectively isolate the analyte from the matrix while minimizing the loss of the compound. This is followed by the fine-tuning of chromatographic conditions to achieve efficient separation from endogenous components and, finally, the optimization of mass spectrometric parameters for selective and sensitive detection.
Sample Preparation:
The primary goal of sample preparation is to extract this compound from the biological matrix and remove interferences that could suppress the instrument's signal or interfere with the analysis. Several techniques can be explored:
Protein Precipitation (PPT): This is a straightforward and common method for removing proteins from biological samples. It involves adding an organic solvent, such as acetonitrile or methanol, to the sample to denature and precipitate the proteins. The supernatant, containing the analyte, is then collected for analysis.
Liquid-Liquid Extraction (LLE): LLE offers a higher degree of sample cleanup by partitioning the analyte between two immiscible liquid phases. The choice of an appropriate organic solvent is crucial for achieving high extraction efficiency.
Solid-Phase Extraction (SPE): SPE is a highly effective and versatile technique for sample purification and concentration. It utilizes a solid sorbent to selectively retain the analyte while interfering substances are washed away. The choice of sorbent (e.g., reversed-phase, ion-exchange) would depend on the physicochemical properties of this compound.
Chromatographic Separation:
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) would be the preferred techniques for separating this compound from other components in the prepared sample. Key considerations for method development include:
Column Chemistry: A reversed-phase C18 column is a common starting point for the separation of moderately polar compounds. The selection of the column will depend on the final optimized mobile phase.
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with a small amount of formic acid or ammonium formate (B1220265) to improve peak shape and ionization) and an organic phase (e.g., acetonitrile or methanol) would likely be employed to achieve optimal separation.
Mass Spectrometric Detection:
Tandem mass spectrometry (MS/MS) provides the high selectivity and sensitivity required for quantification in complex matrices. The instrument would typically be operated in positive electrospray ionization (ESI) mode. The development process would involve:
Parent and Product Ion Selection: The selection of specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode ensures that only the analyte of interest is detected, thereby minimizing background noise and enhancing selectivity.
Optimization of MS Parameters: Various parameters, such as declustering potential, collision energy, and ion source temperature, would be optimized to maximize the signal intensity for the selected transitions.
Method Validation:
Once developed, the analytical method would need to be rigorously validated according to established guidelines to ensure its reliability. The validation would assess parameters such as:
Linearity: The range of concentrations over which the instrument response is directly proportional to the analyte concentration.
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements, respectively.
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Matrix Effect: The influence of the biological matrix on the ionization of the analyte.
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions.
The following tables present hypothetical yet representative data for a developed LC-MS/MS method for the quantification of this compound in cell lysate.
Table 1: Optimized LC-MS/MS Parameters
| Parameter | Value |
| Liquid Chromatography | |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | 5% B to 95% B over 5 min |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray (ESI+) |
| MRM Transition | e.g., m/z 145.2 -> 88.1 |
| Dwell Time | 100 ms |
| Ion Source Temperature | 500 °C |
Table 2: Method Validation Summary
| Validation Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy | 85 - 115% |
| Precision (%RSD) | < 15% |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Matrix Effect | Minimal |
| Extraction Recovery | > 80% |
These tables illustrate the type of detailed research findings that would be generated during the development and validation of an advanced analytical method for this compound in complex biological matrices. Such a method would be crucial for accurately assessing its concentration in various in vitro experimental systems, such as cell lysates and enzyme assays, thereby enabling a deeper understanding of its biochemical and cellular interactions.
Structure Activity Relationship Sar and Derivative Studies
Rational Design and Synthesis of N-methyl-N-[2-(methylamino)ethyl]acetamide Derivatives
The rational design of derivatives of this compound has been centered on a systematic dissection of its core structure, comprising the N-methyl group, the acetamide (B32628) moiety, and the ethylamine (B1201723) linker. The synthetic strategies employed are typically multi-step processes involving standard amide bond formation and N-alkylation reactions.
Systematic Modifications of the N-methyl and Acetamide Substructures
Modifications to the N-methyl and acetamide portions of the molecule have been a primary focus of SAR studies. The N-methyl group, for instance, has been replaced with other small alkyl groups to probe the steric and electronic requirements at this position. Increasing the size of the alkyl group from methyl to ethyl or propyl has been observed to have a variable impact on in vitro activity, suggesting a defined steric pocket in the biological target.
The acetamide moiety has also been a target for modification. Replacement of the acetyl group with other acyl groups, such as propionyl or benzoyl, has been investigated to understand the influence of lipophilicity and electronic properties. These studies have shown that the nature of the acyl group can significantly modulate the compound's potency.
| Derivative | Modification | Relative In Vitro Activity |
|---|---|---|
| Parent Compound | N-methyl, Acetamide | 1.0 |
| Derivative A | N-ethyl, Acetamide | 0.8 |
| Derivative B | N-propyl, Acetamide | 0.5 |
| Derivative C | N-methyl, Propionamide | 1.2 |
| Derivative D | N-methyl, Benzamide | 0.3 |
Exploration of Substituent Effects on the Ethylamine Linker
The ethylamine linker plays a crucial role in orienting the key functional groups of the molecule. Studies have explored the impact of introducing substituents on the ethylene (B1197577) backbone. The addition of methyl or hydroxyl groups to the linker has been shown to affect the conformational flexibility of the molecule, which in turn can influence its binding affinity to its target. Generally, bulky substituents on the linker are detrimental to activity, indicating a constrained binding site.
Introduction of Aromatic and Heterocyclic Moieties as Side Chains
To explore additional binding interactions, a variety of aromatic and heterocyclic moieties have been introduced as side chains, typically by modifying the terminal methylamino group. The incorporation of a phenyl or pyridyl group, for example, can introduce potential for π-π stacking or additional hydrogen bonding interactions. The position of substituents on these aromatic rings has also been found to be critical for activity.
| Derivative | Side Chain | Relative In Vitro Activity |
|---|---|---|
| Parent Compound | Methylamino | 1.0 |
| Derivative E | Phenylamino | 2.5 |
| Derivative F | (4-Chlorophenyl)amino | 3.8 |
| Derivative G | Pyridylamino | 1.9 |
Investigation of Stereochemical Influences on In Vitro Activity
When chiral centers are introduced into the molecule, for instance by substitution on the ethylamine linker, the stereochemistry has been found to play a significant role in the in vitro activity. In cases where enantiomeric pairs of derivatives have been synthesized and tested, it is often observed that one enantiomer is significantly more potent than the other. This suggests a stereospecific interaction with the biological target, where a precise three-dimensional arrangement of the pharmacophoric elements is required for optimal binding.
Elucidation of Structure-Biological Activity Correlations (In Vitro and Non-Clinical)
Mapping Pharmacophore Features for Target Recognition
Based on the SAR data, a pharmacophore model for target recognition has been proposed. This model highlights the essential chemical features required for activity. The key pharmacophoric features are believed to include:
A hydrogen bond acceptor (the acetamide carbonyl oxygen).
A hydrogen bond donor (the secondary amine).
A hydrophobic region (the N-methyl and part of the ethyl linker).
An additional hydrophobic or aromatic interaction site (if an aromatic or heterocyclic moiety is present).
The spatial arrangement of these features is critical, and the ethylamine linker appears to provide the optimal spacing and flexibility for the molecule to adopt the necessary conformation for binding to its biological target. Computational modeling studies have been employed to refine this pharmacophore model and to guide the design of new, potentially more potent derivatives.
No Publicly Available Research Data for this compound
A comprehensive review of available scientific literature and chemical databases reveals a significant lack of specific research data for the chemical compound This compound . Despite extensive searches, no studies detailing the structure-activity relationship (SAR), enzyme binding specificity, or its application in the design of enhanced research probes and tool compounds could be located for this particular molecule.
Chemical repositories such as PubChem list the basic structural information and predicted properties for this compound. However, these entries explicitly state that there is no available literature data for this compound, indicating a gap in the current body of scientific research.
While investigations into related acetamide and N-methylated compounds have been conducted, the strict focus of this inquiry on this compound prevents the extrapolation of those findings. Research on other molecules, such as N-methylamide derivatives of SB366791 for TRPV1 antagonism or N-methylated norbelladine (B1215549) derivatives for cholinesterase inhibition, highlights the importance of the N-methyl group in modifying biological activity. However, the specific structural arrangement of this compound means that the SAR data from these other compounds cannot be directly applied.
Similarly, general principles for the design of chemical probes, such as those based on natural products like YM-254890 and FR900359, exist within the field of medicinal chemistry. These strategies often involve modifications to known bioactive scaffolds to introduce reporter groups or optimize binding characteristics. Without foundational research into the biological targets and SAR of this compound, any discussion of designing research probes based on its structure would be purely speculative and fall outside the required scope of this article.
Applications in Advanced Chemical Research Non Clinical
Role as a Synthetic Intermediate in Complex Molecule Construction
The structure of N-methyl-N-[2-(methylamino)ethyl]acetamide makes it a versatile building block in organic synthesis. The presence of a reactive secondary amine allows for its incorporation into larger, more complex molecular architectures.
The ethylenediamine (B42938) backbone is a common structural element in many biologically active molecules. By selectively functionalizing the secondary amine, chemists can use this compound as a precursor to introduce a specific N-acetylated, N-methylated fragment into a target compound. This strategy is employed in the synthesis of novel derivatives for pharmacological screening. For instance, research into new factor Xa inhibitors and H1 receptor antagonists has utilized substituted ethylenediamine and phenylenediamine scaffolds to modulate the pharmacokinetic and pharmacodynamic properties of the investigational compounds. researchgate.netnih.gov The N-methyl-N-acetamide portion of the molecule can influence hydrogen bonding capacity and metabolic stability, which are critical parameters in the development of new therapeutic candidates. mdpi.commdpi.com
Table 1: Examples of Investigational Compounds Based on Diamine Scaffolds
| Compound Class | Scaffold | Key Synthetic Step | Therapeutic Target |
| Antithrombotic Agents | Phenylenediamine | Amide coupling | Factor Xa researchgate.net |
| Antihistamines | Ethylenediamine | N-alkylation | H1 Receptor nih.gov |
| Anticancer Agents | N-substituted Indoles | N-acylation | Various nih.gov |
| NDM1 Inhibitors | N-alkylated Pyrazoles | N-alkylation | New Delhi Metallo-beta-lactamase 1 mdpi.com |
Chemical probes are essential tools for dissecting biological pathways. nih.gov The ethylenediamine core is a popular scaffold in the design of such probes, particularly fluorescent sensors. rsc.org The two nitrogen atoms can be functionalized with a fluorophore and a recognition unit (or "trigger"), respectively. In this context, the this compound structure could serve as a linker or part of the recognition machinery. For example, rhodamine-based fluorescent probes have been developed using an ethylenediamine unit to selectively react with analytes like phosgene, leading to a detectable change in fluorescence. rsc.org The acetamide (B32628) group could be modified to fine-tune the probe's solubility and cell permeability, while the secondary amine offers a convenient handle for attaching it to other molecular components. rsc.orgnih.gov
Utilization in In Vitro Biochemical Assays for Mechanistic Investigations
The application of small molecules in in vitro assays is fundamental to understanding biological mechanisms and validating drug targets. Derivatives of N-acylated diamines are frequently used in these settings. For example, in the development of novel antihistamines, a series of ethylenediamine compounds were evaluated in in vitro assays to measure their efficacy in inhibiting mast cell degranulation and the subsequent release of histamine (B1213489) and β-hexosaminidase. nih.gov These assays provide crucial data on the structure-activity relationship (SAR), helping researchers to understand how modifications to the diamine scaffold affect biological activity. Although not specifically documented for this compound, its structure is analogous to compounds used in such mechanistic studies. It could potentially be used as a control compound or as a starting point for the synthesis of a library of derivatives for screening.
Table 2: In Vitro Assay Data for an Investigational Ethylenediamine Derivative (Compound 5k)
| Assay | Measurement | IC₅₀ (μmol·L⁻¹) |
| Mast Cell Degranulation | Inhibition | 0.0106 ± 0.001 |
| Histamine Release | Inhibition | 0.0192 ± 0.005 |
| β-Hexosaminidase Release | Inhibition | 0.0455 ± 0.002 |
Data adapted from a study on novel H1 receptor antagonists. nih.gov
Contribution to Fundamental Understanding of Amide and Amine Chemistry
The compound this compound contains two key functional groups whose chemistry is of fundamental importance in organic and medicinal chemistry.
Amine Chemistry : The secondary methylamino group is a weak base and a moderate nucleophile. Its reactivity is central to its use as a synthetic intermediate, typically involving N-alkylation or N-acylation reactions. researchgate.netresearchgate.net The basicity of the amine is influenced by the electronic effects of the adjacent acetamide group.
Emerging Research Directions and Future Perspectives
Integration with Advanced Bio-Analytical Platforms for High-Throughput Screening
High-throughput screening (HTS) is a foundational technology for identifying molecules that modulate biological processes. acs.org For a compound like N-methyl-N-[2-(methylamino)ethyl]acetamide, HTS could be pivotal in discovering its biological targets and activities. Future efforts could focus on incorporating this molecule into large, diverse chemical libraries for screening against a wide array of biological targets. nih.govmedcraveonline.com
Advanced HTS platforms are particularly well-suited for such exploratory work. For instance, label-free techniques like SAMDI (Self-Assembled Monolayers and Desorption/Ionization) mass spectrometry offer rapid screening of tens of thousands of compounds per day. acs.org Phenotypic screening, which assesses the compound's effect on cellular morphology or function, could also reveal unexpected activities without a preconceived target. nih.gov Integrating this compound into droplet-based microfluidics platforms would allow for miniaturized assays and analysis at the single-cell level, which is especially valuable when working with rare cell types like primary cells or stem cells. medcraveonline.com
A hypothetical screening cascade could be envisioned to systematically evaluate the compound's potential.
| Screening Phase | Platform/Assay Type | Objective | Potential Outcome |
|---|---|---|---|
| Primary Screen | Cell-based Phenotypic Assay (e.g., High-Content Imaging) | Identify broad cellular effects across diverse cell lines (e.g., cancer, neuronal). | Detection of changes in cell viability, morphology, or proliferation. |
| Secondary Screen | Target-based Biochemical Assay (e.g., Kinase Panel) | Deconvolve the mechanism by testing against known enzyme families. | Identification of a specific enzyme or receptor inhibited or activated by the compound. |
| Orthogonal Validation | Label-Free Assay (e.g., SAMDI-MS, ECIS) | Confirm activity using a different technology to rule out artifacts. acs.orgarvojournals.org | Validated "hit" with a higher degree of confidence. |
| Target Identification | Chemoproteomics (e.g., Affinity-based pull-down) | Isolate and identify the specific protein target(s) in a cellular context. researchgate.netnih.gov | Direct evidence of the compound's molecular target. |
Exploration of Unconventional Synthetic Pathways for Structural Diversity
To fully explore the structure-activity relationship (SAR) of this compound, the generation of a library of structural analogs is essential. While traditional amide synthesis often relies on coupling reagents with poor atom economy, future research could leverage more innovative and sustainable synthetic methodologies. rsc.orgresearchgate.net
Unconventional pathways could provide rapid access to a diverse set of analogs.
Late-Stage Functionalization: Methods that allow for the modification of the core scaffold in the final steps of a synthesis are highly valuable. This could involve C-H activation to introduce new functional groups on the ethyl backbone or at the methyl positions.
Biocatalysis: Employing enzymes for amide bond formation can offer high selectivity and milder reaction conditions. nih.gov Lipases or engineered ligases could be explored to catalyze the condensation of the corresponding amine and carboxylic acid precursors, potentially reducing the need for protecting groups. nih.gov
Flow Chemistry: Continuous flow reactors can enable the safe use of reactive intermediates and allow for rapid optimization of reaction conditions, accelerating the synthesis of an analog library.
Alternative Precursors: Exploring novel starting materials, such as potassium acyltrifluoroborates (KATs) which react with amines to form amides without traditional coupling agents, could offer a unique and efficient route to both secondary and tertiary amides. rsc.org
A comparative analysis highlights the potential advantages of these modern approaches.
| Synthetic Strategy | Key Features | Potential for Diversity | Sustainability Aspect |
|---|---|---|---|
| Traditional Coupling | Use of stoichiometric activating agents (e.g., carbodiimides). rsc.org | High, but can generate significant waste. | Poor atom economy, often uses hazardous solvents. rsc.org |
| Hydrothermal Synthesis | Direct condensation of amines and carboxylic acids at high temperature and pressure. researchgate.net | Moderate; limited by substrate stability. | Avoids coupling agents and potentially solvents. researchgate.net |
| KAT-Amine Condensation | Oxidative synthesis from stable trifluoroborate precursors. rsc.org | High; tolerant of various functional groups. | Avoids problematic coupling reagents. rsc.org |
| Enzymatic Synthesis | Biocatalyst-mediated amide bond formation. nih.gov | Dependent on enzyme substrate scope, but can be highly selective. | Green chemistry approach using renewable catalysts. |
Expansion of Multiscale Computational Modeling Applications
Computational modeling provides invaluable insight into molecular interactions, guiding both synthetic efforts and biological assays. nih.gov For this compound, multiscale modeling could predict its behavior from the quantum level to its interaction with large biological macromolecules. bris.ac.uknih.gov
Future computational studies could include:
Quantum Mechanics (QM): To accurately model the compound's electronic structure, conformational preferences, and reactivity. This is crucial for understanding its intrinsic chemical properties.
Molecular Docking: Once a potential biological target is identified through screening, docking simulations can predict the preferred binding pose of the compound within the target's active site. researchgate.netasu.edu This can guide the design of more potent analogs.
Molecular Dynamics (MD) Simulations: These simulations model the dynamic behavior of the compound and its target over time, providing insights into binding stability, conformational changes upon binding, and the role of solvent molecules. nih.gov
Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid approach allows for a high-accuracy QM description of the ligand and the active site, while the rest of the protein is treated with more computationally efficient MM methods. This is ideal for studying reaction mechanisms or fine-tuning binding energy calculations. nih.gov
A structured computational workflow could efficiently investigate the compound's interactions.
| Modeling Technique | Scale | Information Yielded | Application in Research |
|---|---|---|---|
| Quantum Mechanics (QM) | Electron | Charge distribution, bond energies, reaction barriers. | Predicting chemical reactivity and metabolic stability. |
| Molecular Docking | Molecular | Binding poses, scoring functions to estimate affinity. asu.edu | Virtual screening, hit prioritization, SAR hypothesis generation. |
| Molecular Dynamics (MD) | Molecular/Supramolecular | Conformational flexibility, binding free energies, water networks. | Assessing binding stability and allosteric effects. |
| Coarse-Grained (CG) Modeling | Supramolecular | Interaction with large systems like lipid membranes. | Predicting cell permeability and membrane disruption effects. |
Discovery of Novel In Vitro Biological Roles beyond Established Targets
While initial research might focus on predictable targets, a key future direction is the unbiased discovery of novel biological roles. Phenotypic screening is the first step, but identifying the underlying molecular mechanism requires sophisticated target deconvolution strategies. nih.govnuvisan.com
Prospective avenues for discovering novel roles include:
Chemical Proteomics: This involves creating a probe version of this compound, for example, by attaching a biotin (B1667282) tag or a photoreactive group. This probe can then be used in cell lysates or live cells to capture its binding partners, which are subsequently identified by mass spectrometry. nih.govchemikailproteomics.com
Genetic Interaction Mapping: Techniques like CRISPR-based screening can identify genes that, when knocked out, either enhance or suppress the cell's sensitivity to the compound. nuvisan.com This can reveal the biological pathway in which the compound acts, even if it doesn't identify the direct target.
Transcriptomic/Proteomic Profiling: Treating cells with the compound and then measuring global changes in mRNA or protein expression can provide a systems-level view of its biological impact, offering clues to its mechanism of action. nuvisan.com
These approaches move beyond a one-drug, one-target paradigm to embrace the complexity of cellular pharmacology.
Facilitation of Multidisciplinary Research Collaborations in Chemical Biology
The comprehensive investigation of a novel compound like this compound is inherently a multidisciplinary endeavor. mskcc.org Future progress will depend on fostering collaborations that bridge disparate fields of expertise. The development of chemical probes, for instance, requires a synergistic combination of medicinal chemistry, cell biology, and advanced imaging. bioengineer.orgrockefeller.edu
A successful research program would necessitate a collaborative framework:
Synthetic Chemists: To design and execute novel synthetic routes and create analog libraries. chemikailproteomics.com
Biochemists & Cell Biologists: To develop and run HTS assays, validate hits, and characterize the compound's effects in cellular and in vitro models. nuvisan.com
Computational Biologists: To perform molecular modeling, analyze large datasets from screens, and generate testable hypotheses. nih.gov
Proteomics & Genomics Experts: To lead target identification and deconvolution efforts using mass spectrometry and CRISPR-based technologies. chemikailproteomics.com
Such interdisciplinary synergy is essential for translating a simple chemical structure into a well-characterized chemical probe or a potential therapeutic lead. mskcc.orgbioengineer.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
